Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate is an organic compound with the molecular formula C9H16ClNO2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Scientific Research Applications
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-chloro-3-methylazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the reaction of 3-chloro-3-methylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azetidine derivatives with different substituents.
Oxidation: Formation of oxidized azetidine derivatives.
Reduction: Formation of reduced azetidine derivatives.
Hydrolysis: Formation of 3-chloro-3-methylazetidine-1-carboxylic acid.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the active azetidine moiety, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Benzyl 3-(cyanomethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties
Properties
IUPAC Name |
tert-butyl 3-chloro-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGKPGCBHOJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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